

A Comprehensive Technical Guide to Tanaproget: A Non-Steroidal Progesterone Receptor Agonist

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Compound of Interest		
Compound Name:	Tanaproget	
Cat. No.:	B1681920	Get Quote

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Introduction

Tanaproget is a potent and selective non-steroidal agonist of the progesterone receptor (PR). [1] Its high affinity and selectivity for the PR, coupled with a distinct chemical structure compared to steroidal progestins, have positioned it as a significant subject of research for applications in contraception and the treatment of endometriosis.[1][2] This technical guide provides an in-depth overview of **Tanaproget**, including its chemical identity, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Identity

IUPAC Name: 5-(4,4-dimethyl-2-thioxo-1,4-dihydro-2H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile[2]

Synonyms:

- NSP-989[2]
- WAY-166989[1]
- Tanaprogetum[3]



• 5-(4,4-dimethyl-2-sulfanylidene-2,4-dihydro-1H-3,1-benzoxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile[3]

Pharmacological Data

The following tables summarize the key quantitative data reported for **Tanaproget**, highlighting its potent and selective interaction with the progesterone receptor.

Table 1: In Vitro Progesterone Receptor Binding Affinity

Species	IC50 (nM)	Reference Compound
Human	1.7	-
Monkey	0.3	-
Rat	0.5	-
Rabbit	0.5	-
Data sourced from		
MedChemExpress.		

Table 2: In Vitro Functional Potency

Assay	Cell Line	Parameter	Value (nM)
Alkaline Phosphatase Induction	T47D	EC50	0.15
PR-SRC-1 Interaction	Mammalian Two- Hybrid	EC50	0.02
Data sourced from MedChemExpress and Zhang et al. (2005).[2][4]			

Table 3: In Vivo Efficacy



Animal Model	Species	Effect	Dosage	Potency vs. MPA
Ovulation Inhibition	Rat	Complete Inhibition	0.03 mg/kg (oral, daily for 4 days)	30-fold higher
Data sourced from MedChemExpres s.[2]				

Table 4: Clinical Pharmacokinetics in Healthy Women

(Single Ascending Doses)

Parameter	Value
Time to Maximum Concentration (Cmax)	~2 - 3 hours
Elimination Half-life (t1/2)	12 - 30 hours
Oral Clearance	~70 L/h
Data from a study by Bapst et al. (2006) involving single doses of 0.1, 0.3, 1, 3, 7, or 15 mg.[5]	

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays central to the characterization of **Tanaproget**.

Progesterone Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of **Tanaproget** for the progesterone receptor through competition with a radiolabeled ligand.

1. Materials:



- Progesterone Receptor (PR) preparation (e.g., from T47D cell lysates or recombinant sources).
- Radiolabeled progestin (e.g., [3H]-Promegestone).
- Unlabeled **Tanaproget** and a reference progestin (e.g., Promegestone) for standard curve.
- Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor).
- · Scintillation fluid and vials.
- Multi-well plates and filtration apparatus.

2. Procedure:

- Prepare serial dilutions of unlabeled **Tanaproget** and the reference progestin.
- In a multi-well plate, combine the PR preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of either unlabeled **Tanaproget** or the reference progestin. Include wells for total binding (radioligand and PR only) and non-specific binding (radioligand, PR, and a high concentration of unlabeled reference progestin).
- Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).
- Separate the bound from free radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).
- Wash the filters with cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the competitor by subtracting the nonspecific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alkaline Phosphatase Induction Assay in T47D Cells

This functional assay measures the potency of **Tanaproget** in inducing a progestin-responsive gene, alkaline phosphatase, in a human breast cancer cell line.

1. Materials:

- T47D human breast cancer cells.
- Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
- Tanaproget and a reference progestin.
- p-Nitrophenyl phosphate (pNPP) substrate solution.



- Assay buffer (e.g., containing Tris-HCl and MgCl2).
- · Lysis buffer.
- · Microplate reader.

2. Procedure:

- Seed T47D cells in multi-well plates and allow them to attach and grow.
- Replace the growth medium with medium containing charcoal-stripped serum.
- Treat the cells with varying concentrations of **Tanaproget** or the reference progestin for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.
- After the incubation period, wash the cells with phosphate-buffered saline (PBS).
- · Lyse the cells using a suitable lysis buffer.
- Add the pNPP substrate solution to each well.
- Incubate the plate at 37°C to allow the alkaline phosphatase to convert pNPP to pnitrophenol (a yellow product).
- Stop the reaction (e.g., by adding NaOH).
- Measure the absorbance at 405 nm using a microplate reader.
- Normalize the absorbance values to the protein concentration in each well.
- Plot the normalized alkaline phosphatase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Rat Ovulation Inhibition Model

This in vivo assay assesses the efficacy of **Tanaproget** in preventing ovulation in a rodent model.

1. Animals:

Mature female Sprague-Dawley rats with regular estrous cycles.

2. Procedure:

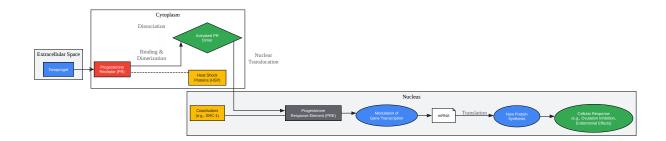
- Monitor the estrous cycle of the rats (e.g., by vaginal smears) to identify animals in the proestrus stage.
- Administer Tanaproget or a vehicle control orally once daily for a set number of days (e.g., 4 days), starting on the day of estrus.
- On the day following the last treatment, sacrifice the animals.
- Excise the oviducts and examine them under a microscope to count the number of ova.



- The absence of ova in the oviducts indicates complete inhibition of ovulation.
- Determine the dose at which **Tanaproget** completely inhibits ovulation in all treated animals.

Signaling Pathway

Tanaproget exerts its effects by binding to and activating the progesterone receptor, a member of the nuclear receptor superfamily. The activated receptor then modulates the transcription of target genes.



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Caption: Progesterone receptor signaling pathway activated by **Tanaproget**.

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References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of tanaproget PubMed [pubmed.ncbi.nlm.nih.gov]
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